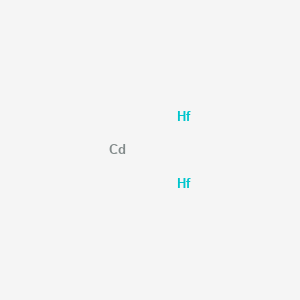
1-(o-Chlorophenoxy)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(o-Chlorophenoxy)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a chlorophenoxy group, an isopropyl group, and a morpholinoethyl group, making it a unique molecule with potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(o-Chlorophenoxy)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride typically involves multiple steps:
Formation of the Chlorophenoxy Group: This step may involve the reaction of o-chlorophenol with an appropriate halogenating agent.
Introduction of the Isopropyl Group: This can be achieved through alkylation reactions using isopropyl halides.
Attachment of the Morpholinoethyl Group: This step may involve the reaction of morpholine with an appropriate ethylating agent.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, followed by purification and crystallization to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(o-Chlorophenoxy)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride can undergo various chemical reactions:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
1-(o-Chlorophenoxy)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride may have various scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential pharmacological effects, such as anti-inflammatory or anti-cancer properties.
Industry: Used in the development of new materials or chemical products.
Mecanismo De Acción
The mechanism of action of 1-(o-Chlorophenoxy)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride may involve interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(o-Chlorophenoxy)-3-(isopropylamino)-2-propanol: Lacks the morpholinoethyl group.
1-(o-Chlorophenoxy)-3-(morpholinoethyl)amino)-2-propanol: Lacks the isopropyl group.
Uniqueness
1-(o-Chlorophenoxy)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride is unique due to the presence of both the isopropyl and morpholinoethyl groups, which may confer distinct pharmacological properties and chemical reactivity.
Propiedades
Número CAS |
22820-20-8 |
|---|---|
Fórmula molecular |
C18H31Cl3N2O3 |
Peso molecular |
429.8 g/mol |
Nombre IUPAC |
1-(2-chlorophenoxy)-3-[2-morpholin-4-ylethyl(propan-2-yl)amino]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C18H29ClN2O3.2ClH/c1-15(2)21(8-7-20-9-11-23-12-10-20)13-16(22)14-24-18-6-4-3-5-17(18)19;;/h3-6,15-16,22H,7-14H2,1-2H3;2*1H |
Clave InChI |
WHVIHWGLODDJMB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCN1CCOCC1)CC(COC2=CC=CC=C2Cl)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



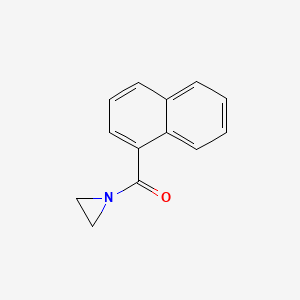
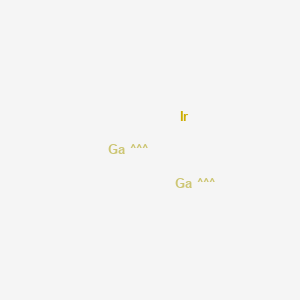


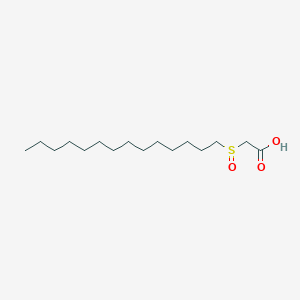



![3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14715448.png)
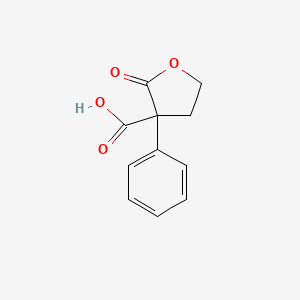
![[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B14715471.png)
![3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14715480.png)
